5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, which can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often facilitated by bases or acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole and oxazole rings allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other triazole and oxazole derivatives, which share structural features but may differ in their functional groups or overall molecular architecture. Examples include:
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21FN6O4 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C22H21FN6O4/c1-12-17(26-22(33-12)14-9-8-13(31-2)10-18(14)32-3)11-29-20(24)19(27-28-29)21(30)25-16-7-5-4-6-15(16)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
InChI Key |
CTQDUZZZGQYKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N |
Origin of Product |
United States |
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